4-Cyclohexyl-1,1-dimethylsemicarbazide
Description
4-Cyclohexyl-1,1-dimethylsemicarbazide is a substituted semicarbazide derivative characterized by a cyclohexyl group at the 4-position and two methyl groups attached to the nitrogen atoms of the semicarbazide backbone.
Properties
CAS No. |
64922-80-1 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-cyclohexyl-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H19N3O/c1-12(2)11-9(13)10-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) |
InChI Key |
AGWFEHOSMCUSIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,1-dimethylsemicarbazide can be achieved through a one-pot two-step approach. This method involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The carbamate then interacts with hydrazine to yield the semicarbazide . This approach allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of semicarbazide synthesis, such as the use of carbamates and hydrazine, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1,1-dimethylsemicarbazide can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its transformation during ozonation, which can lead to the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular ozone (O3) and hydroxyl radicals (∙OH). The reaction conditions, such as ozone dosages and pH levels, can significantly influence the reaction outcomes .
Major Products: The major products formed from the reactions of this compound include intermediates with higher NDMA yield, such as unsymmetrical dimethylhydrazine (UDMH) .
Scientific Research Applications
4-Cyclohexyl-1,1-dimethylsemicarbazide has various applications in scientific research. It is used in early discovery research as part of a collection of rare and unique chemicals . The compound’s semicarbazide motif is widespread in agrochemistry, drug discovery, and organic synthesis . Additionally, it has been studied for its role in the formation of NDMA during ozonation, which has implications for environmental science and pollution research .
Mechanism of Action
its transformation during ozonation involves the combined effect of molecular ozone (O3) and hydroxyl radicals (∙OH), leading to the formation of intermediates with higher NDMA yield . These intermediates, such as unsymmetrical dimethylhydrazine (UDMH), contribute to the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Cyclohexyl-1,1-dimethylsemicarbazide with other semicarbazide derivatives and related compounds, based on structural and functional analogs from the evidence:
Key Observations:
- Lipophilicity and Stability : The cyclohexyl group in this compound likely increases lipophilicity compared to phenyl or ethyl substituents, as seen in DMCHC (a curcumin analog), where cyclohexyl substitution improved resistance to metabolic degradation .
- Functional Group Impact: Unlike 4-ethylcyclohexanone (a ketone), semicarbazides like 4-phenylsemicarbazide and the target compound exhibit nucleophilic hydrazine-derived moieties, making them reactive toward carbonyl groups. This property is leveraged in analytical chemistry and drug design .
- Metabolic Blocking : The dimethyl groups on the nitrogen atoms of this compound may sterically hinder enzymatic access, analogous to the methylene-blocking strategy in DMCHC synthesis .
Research Findings and Implications
Metabolic Stability (Inferred from Structural Analogs):
In , the curcumin analog DMCHC demonstrated that cyclohexyl substitution at the C4 position reduced metabolic vulnerability. Similarly, this compound’s cyclohexyl group may protect against oxidative or conjugative metabolism, extending its half-life compared to non-cyclohexyl analogs. However, preclinical pharmacokinetic studies specific to this compound are absent in the provided evidence .
Solubility vs. Permeability Trade-off:
The cyclohexyl group’s hydrophobicity may reduce aqueous solubility, a common challenge with lipophilic compounds. This contrasts with 4-phenylsemicarbazide hydrochloride, which benefits from ionic character (HCl salt) to enhance solubility .
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